1-(3-Methoxyphenyl)-3-methylpiperazine

5-HT1A receptor chiral pharmacology enantioselective synthesis

1-(3-Methoxyphenyl)-3-methylpiperazine (CAS 482308-70-3; molecular formula C12H18N2O; MW 206.28) is a chiral N-arylpiperazine derivative bearing a meta-methoxy substituent on the phenyl ring and a methyl group at the C3 position of the piperazine scaffold. The (S)-enantiomer carries the distinct CAS 761401-29-0 and is specifically cited in patent literature as a key intermediate for 5-HT1A receptor ligand synthesis.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B8625378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-methylpiperazine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=CC(=CC=C2)OC
InChIInChI=1S/C12H18N2O/c1-10-9-14(7-6-13-10)11-4-3-5-12(8-11)15-2/h3-5,8,10,13H,6-7,9H2,1-2H3
InChIKeyBZWYIXIMMMTOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)-3-methylpiperazine: Structural Identity and Research-Grade Procurement Baseline


1-(3-Methoxyphenyl)-3-methylpiperazine (CAS 482308-70-3; molecular formula C12H18N2O; MW 206.28) is a chiral N-arylpiperazine derivative bearing a meta-methoxy substituent on the phenyl ring and a methyl group at the C3 position of the piperazine scaffold . The (S)-enantiomer carries the distinct CAS 761401-29-0 and is specifically cited in patent literature as a key intermediate for 5-HT1A receptor ligand synthesis [1]. The compound belongs to the phenylpiperazine class, which has established pharmacological relevance at serotonin (5-HT), GABA_A, and chemokine (CCR1) receptors, but the C3-methyl substitution introduces stereochemical and conformational features absent in the widely studied non-methylated analog 1-(3-methoxyphenyl)piperazine (CAS 16015-71-7) [2].

Why 1-(3-Methoxyphenyl)-3-methylpiperazine Cannot Be Interchanged with Its Closest Structural Analogs


The phenylpiperazine chemical space contains numerous closely related compounds—1-(3-methoxyphenyl)piperazine, 1-(2-methoxyphenyl)-3-methylpiperazine, 1-(3-chlorophenyl)-3-methylpiperazine, and 1-(3-methoxyphenyl)-2-methylpiperazine—that may appear functionally interchangeable to a procurement decision-maker. However, even single-atom or single-position changes in this scaffold produce substantial shifts in receptor pharmacology. The C3-methyl group on the piperazine ring introduces a chiral center absent in the non-methylated core [1], alters conformational populations of the piperazine ring [2], and modifies both lipophilicity (calculated LogP ≈ 1.8 versus ~1.5 for the des-methyl analog) and hydrogen-bonding capacity. Meta- versus ortho-methoxy placement on the phenyl ring alone reorders GABA_A receptor antagonist potency ranks [3]. These multiple, interacting structural variables mean that generic substitution—selecting a non-methylated or regioisomeric analog based solely on availability or price—will yield a compound with a different receptor interaction fingerprint, potentially invalidating structure-activity conclusions or synthetic pathway specificity.

Quantitative Differentiation Evidence: 1-(3-Methoxyphenyl)-3-methylpiperazine Versus Closest Analogs


Enantioselective Pharmacology: The (S)-Enantiomer as a Patent-Cited 5-HT1A Receptor Ligand Intermediate

The (S)-enantiomer of 1-(3-methoxyphenyl)-3-methylpiperazine (CAS 761401-29-0) is explicitly claimed as a reactant for synthesizing arylpiperazine derivatives with 5-HT1A receptor subtype ligand activity in US20090036455A1 [1]. By contrast, the achiral des-methyl analog 1-(3-methoxyphenyl)piperazine (CAS 16015-71-7) cannot engage in enantioselective receptor interactions, as it lacks the C3 chiral center entirely. The patent further cites this enantiomer for therapeutic indications including Parkinson's disease, depression, migraine, pain, psychosis, anxiety, and urinary tract disorders [1], establishing a differentiated therapeutic relevance portfolio that procurement for neurological research programs should account for.

5-HT1A receptor chiral pharmacology enantioselective synthesis

GABA_A Receptor Antagonist Potency Ranking: Meta-Methoxy Substitution Pattern Differentiation

In a head-to-head comparison of 12 piperazine derivatives at the human α1β2γ2 GABA_A receptor expressed in Xenopus oocytes using two-electrode voltage-clamp electrophysiology, Hondebrink et al. (2015) established the following potency rank order based on IC20 values: 2CPP > 3MPP > 4CPP > 4MPP > 2MBP > 3CPP > PP > 4FPP > 2MPP > TFMPP > 3MBP > BZP [1]. Within the methoxyphenylpiperazine subset, the meta-methoxy derivative 3MPP (1-(3-methoxyphenyl)piperazine) ranks above both the para-methoxy (4MPP) and ortho-methoxy (2MPP) analogs in GABA_A receptor inhibition potency. An earlier EAPCCT 2014 congress abstract from the same research group reported an IC20 of 135 µM for 3MPP, compared to 46 µM for the most potent analog 2CPP [2]. Although these measurements are for the non-methylated piperazine core, the meta-methoxy substitution pattern is conserved in the target compound, and the methyl group at C3 is expected to further modulate potency and selectivity through conformational restriction.

GABA_A receptor antagonist potency IC20 ranking

C3-Methyl Conformational Restriction Differentiates from Non-Methylated and 2-Methyl Regioisomers

Introduction of a methyl substituent at the C3 position of the piperazine ring creates a chiral center and alters the conformational equilibrium of the saturated six-membered ring. In the broader piperazine SAR literature, C3-substitution has been shown to restrict ring-flipping dynamics and bias conformational sampling toward specific bioactive geometries, which can enhance receptor selectivity [1]. This differentiates 1-(3-methoxyphenyl)-3-methylpiperazine from both the non-methylated analog (no conformational restriction at the piperazine ring) and the 2-methyl regioisomer (1-(3-methoxyphenyl)-2-methylpiperazine), where the methyl group occupies a different position relative to the N-aryl substituent, producing a distinct steric environment and hydrogen-bonding network [2]. The calculated physicochemical properties of the target compound—LogP 1.8, 2 rotatable bonds, 1 H-bond donor, 3 H-bond acceptors, and a 0.5 sp3 carbon fraction [3]—reflect the combined influence of meta-methoxy and C3-methyl substitution, yielding a drug-likeness profile distinct from the des-methyl core (LogP ~1.5, MW 192.26).

conformational restriction piperazine ring flexibility chiral SAR

Dual-Pathway Patent Utility: CCR1 Antagonism and 5-HT1A Ligand Activity

The (S)-enantiomer of 1-(3-methoxyphenyl)-3-methylpiperazine appears across two distinct patent families, indicating dual-pathway utility. It is cited as a reactant for synthesizing 5-HT1A receptor ligands in US20090036455A1 [1] and also as a building block for substituted piperazines acting as potent CCR1 receptor antagonists with in vivo anti-inflammatory activity confirmed in animal models, as described in US20040162282A1 and EP1691810A1 [2]. By contrast, the chloro analog 1-(3-chlorophenyl)-3-methylpiperazine (mCPP-based scaffold) is primarily associated with 5-HT2C receptor activity and has a different pharmacological fingerprint that includes prominent serotonergic effects and a known abuse liability profile [3]. This multi-target patent footprint for the methoxy derivative, encompassing both neuropsychiatric (5-HT1A) and immunoinflammatory (CCR1) indications, provides a broader basis for research utilization than analogs restricted to a single receptor class.

CCR1 antagonist 5-HT1A ligand dual pharmacology

Synthetic Route Specificity: Regioselective C3-Methylation Avoiding Isomeric Byproducts

Patented synthetic methodology described in WO2004106309A1 establishes an industrially advantageous process for preparing 1-methyl-3-phenylpiperazine derivatives that avoids non-selective methylation at the N1 position, which otherwise produces mixtures of 1-methyl-2-phenylpiperazine and 1,4-dimethyl byproducts [1]. This process chemistry is relevant to the target compound class: non-selective alkylation routes to 3-substituted piperazines generate regioisomeric impurities that are difficult to separate and can confound biological assay interpretation. The target compound, when sourced from vendors employing regioselective synthetic routes, can be obtained at purities exceeding 98%, whereas analogs prepared via non-selective methods may contain 5–15% regioisomeric contaminants [1]. This purity advantage is particularly critical for procurement in electrophysiology, radioligand binding, and in vivo studies where even minor impurities with distinct pharmacological activities can produce misleading results.

regioselective synthesis process chemistry isomeric purity

Evidence-Backed Application Scenarios for 1-(3-Methoxyphenyl)-3-methylpiperazine Procurement


Enantioselective 5-HT1A Receptor Ligand Development and SAR Studies

The (S)-enantiomer of 1-(3-methoxyphenyl)-3-methylpiperazine (CAS 761401-29-0) is explicitly cited in US20090036455A1 as a building block for synthesizing arylpiperazine derivatives with 5-HT1A receptor subtype ligand activity [1]. Research programs investigating enantioselective 5-HT1A pharmacology—including studies of Parkinson's disease, depression, migraine, and anxiety—can utilize this compound as a chirally defined starting material. The C3 chiral center differentiates it from the achiral des-methyl analog and enables exploration of stereochemistry-dependent receptor binding, functional selectivity, and in vivo efficacy. Procurement of the enantiomerically resolved material is essential for any study where stereochemical identity may influence pharmacological outcome.

GABA_A Receptor Pharmacology: Meta-Methoxy Positional Isomer as a Reference Tool

Based on the Hondebrink et al. (2015) potency ranking at human α1β2γ2 GABA_A receptors, the meta-methoxyphenyl substitution pattern (conserved in the target compound) confers greater antagonist potency than ortho- or para-methoxy variants, with 3MPP ranking second overall among 12 tested piperazine derivatives (IC20 ~135 µM) [2]. The target compound, with its additional C3-methyl conformational restriction, serves as a structurally refined probe for investigating how piperazine ring substitution modulates GABA_A receptor antagonism. This application is particularly relevant for neurotoxicology and psychopharmacology research programs studying piperazine-based drugs of abuse and their GABAergic mechanisms.

CCR1-Mediated Inflammation Models and Immunopharmacology Research

The (S)-enantiomer of the target compound is cited in patent families (US20040162282A1; EP1691810A1) describing substituted piperazines as potent CCR1 receptor antagonists with confirmed in vivo anti-inflammatory activity in animal models [3]. Research programs targeting chemokine receptor pharmacology—including inflammatory disease models, leukocyte migration assays, and competitive CCR1 antagonist screening—can utilize this compound as a structurally defined intermediate for synthesizing CCR1-active derivatives. The methoxy substituent distinguishes it from chloro-substituted analogs that carry a different off-target receptor profile.

Conformational Analysis and Computational Chemistry of Substituted Piperazine Scaffolds

The C3-methyl group on the piperazine ring introduces a chiral center and conformational restriction that alters ring-flipping dynamics compared to non-methylated analogs, as established in substituted piperazine SAR and conformational analysis literature [4]. Computational chemistry and molecular modeling groups investigating piperazine conformational energy landscapes can use this compound as a test case for validating force field parameters, docking protocols, and free energy perturbation calculations involving chiral, conformationally biased heterocycles. The calculated LogP of 1.8, 2 rotatable bonds, and sp3 carbon fraction of 0.5 [5] provide well-defined physicochemical benchmarks for in silico model calibration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-3-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.